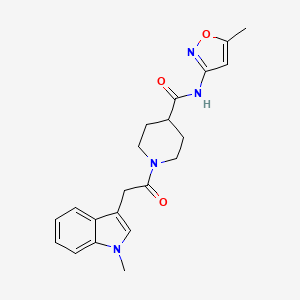

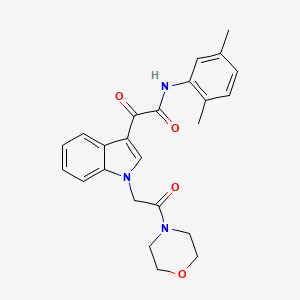

1-(2-(1-methyl-1H-indol-3-yl)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

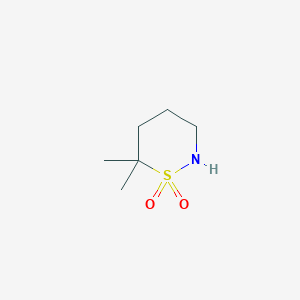

The compound "1-(2-(1-methyl-1H-indol-3-yl)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide" is a complex organic molecule that may be related to piperidine derivatives, which are known for their various biological activities. Piperidine derivatives have been synthesized and evaluated for different pharmacological properties, such as anti-acetylcholinesterase (anti-AChE) activity, as seen in the novel piperidine derivatives described in the first paper . Another paper discusses antiproliferative piperidine-1-carboxamides, which act as tubulin inhibitors . These studies suggest that the compound could potentially exhibit similar biological activities due to its structural similarities with the compounds studied in the papers.

Synthesis Analysis

The synthesis of piperidine derivatives typically involves the introduction of various functional groups to the piperidine core. In the first paper, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives is described, where substituents at the benzamide and the nitrogen atom of the piperidine ring were found to significantly affect the activity of the compounds . Although the exact synthesis of "1-(2-(1-methyl-1H-indol-3-yl)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide" is not detailed in the provided papers, similar synthetic strategies could be employed, such as acylation and amide formation reactions.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. The presence of a benzyl group and the substitution pattern on the piperidine nitrogen atom, as mentioned in the first paper, are key factors for the anti-AChE activity . The second paper indicates that the introduction of a 1,2,4-oxadiazol-5-yl group on the piperidine ring can yield compounds with antiproliferative properties . The compound likely has a complex three-dimensional structure that could interact with biological targets such as enzymes or tubulin.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions depending on their functional groups. The anti-AChE activity of the synthesized compounds in the first paper suggests that these molecules can interact with the active site of the enzyme, possibly through reversible or irreversible inhibition mechanisms . The antiproliferative piperidine-1-carboxamides in the second paper inhibit tubulin by binding to the protein, which affects cell division . The compound may also be capable of similar interactions, leading to potential biological effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, stability, and lipophilicity, are important for their pharmacokinetic and pharmacodynamic profiles. The first paper does not provide specific details on these properties , and the second paper focuses more on the biological activity rather than the physical and chemical properties . However, it can be inferred that the compound would have properties suitable for interacting with biological targets, considering its structural similarity to the compounds in the studies.

科学的研究の応用

Synthesis and Herbicidal Activities

The compound is explored for its potential as a lead compound of inhibitors targeting D1 protease in plants, based on a D1 protease inhibitor hit structure identified by homology modeling and virtual screening. These inhibitors are designed to possess moderate to good herbicidal activities, highlighting their potential use in agricultural science and plant biology. The synthesis involves a four-step procedure, including the formation of the isoxazole ring, α-bromination, thiazole ring formation, and carboxamide attachment. The enzyme activity of one compound against native spinach D1 protease exhibits competitive inhibition, suggesting these compounds as potential D1 protease inhibitors in plants (De-jin Hu et al., 2009).

Antipsychotic Agents Potential

Research into heterocyclic analogues of the compound has been conducted with the aim of developing potential antipsychotic agents. These analogues were evaluated for their binding to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors and their ability to antagonize apomorphine-induced climbing in mice. The study identified derivatives with potent in vivo activities, suggesting the therapeutic potential of these compounds in the treatment of psychosis (M. H. Norman et al., 1996).

Anti-Inflammatory and Analgesic Agents

A novel synthesis of compounds derived from visnaginone and khellinone, which are related to the compound , has been reported to exhibit significant anti-inflammatory and analgesic activities. These compounds show high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, comparing favorably with sodium diclofenac. This demonstrates their potential as novel anti-inflammatory and analgesic agents (A. Abu‐Hashem et al., 2020).

Anti-Fatigue Effects

The synthesis and evaluation of benzamide derivatives, such as those related to the compound of interest, have shown significant anti-fatigue effects in animal models. These compounds have been shown to enhance the forced swimming capacity of mice, suggesting potential therapeutic applications in addressing fatigue (Xianglong Wu et al., 2014).

Anti-HIV-1 Activity

Research into piperidine-4-carboxamide CCR5 antagonists, related to the compound , has led to the discovery of compounds with highly potent anti-HIV-1 activity. These compounds show strong inhibition of CCR5-using HIV-1 clinical isolates and possess good pharmacokinetic profiles, making them promising candidates for further development as anti-HIV-1 agents (S. Imamura et al., 2006).

特性

IUPAC Name |

1-[2-(1-methylindol-3-yl)acetyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3/c1-14-11-19(23-28-14)22-21(27)15-7-9-25(10-8-15)20(26)12-16-13-24(2)18-6-4-3-5-17(16)18/h3-6,11,13,15H,7-10,12H2,1-2H3,(H,22,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZBOEMVCIVTWDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)CC3=CN(C4=CC=CC=C43)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 8-fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B2528474.png)

![[2,3'-Bipyridine]-4-carboxamide](/img/structure/B2528475.png)

![1-(4-Ethoxyphenyl)-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2528480.png)

![2-amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2528485.png)

![1-(3-Chlorophenyl)-4-{[2-methyl-5-(4-methyl-1,3-thiazol-2-yl)-3-thienyl]sulfonyl}piperazine](/img/structure/B2528486.png)

![N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2528488.png)